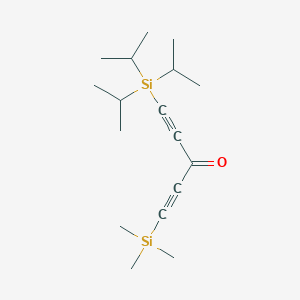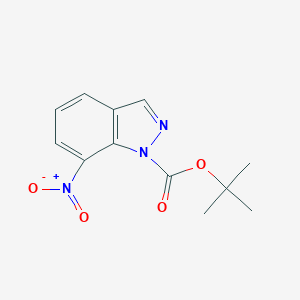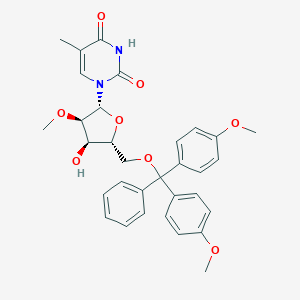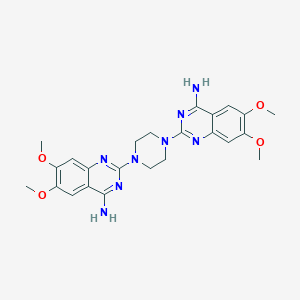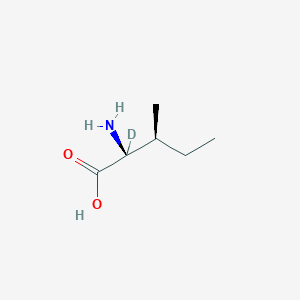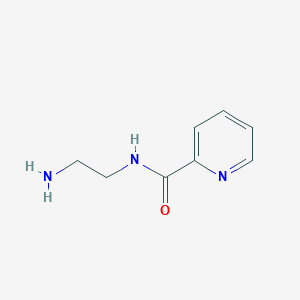
N-(2-氨基乙基)吡啶-2-甲酰胺
描述
“N-(2-aminoethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C8H11N3O . It is functionally related to pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)pyridine-2-carboxamide” has been characterized . The molecular formula is C8H11N3O, with an average mass of 165.192 Da .Chemical Reactions Analysis
The chemical reactions of “N-(2-aminoethyl)pyridine-2-carboxamide” have been studied . The nitrogen atom of the pyridine ring, C=N, N-H, and NH2 were found to be involved in the hydrogen bonding with Lys709, Tyr32, Ala80, and Glu742 residue of the active site, respectively .Physical And Chemical Properties Analysis
“N-(2-aminoethyl)pyridine-2-carboxamide” is a white to off-white solid . Its physical and chemical properties have been characterized .科学研究应用
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
- Results : The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines, which are similar to pyridines, have been found to have anti-inflammatory effects .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
-
Targeted Delivery of Nitric Oxide
- Field : Medicinal Chemistry
- Application : Compounds similar to “N-(2-aminoethyl)pyridine-2-carboxamide” have been synthesized for potential use in targeted delivery of nitric oxide (NO) to biological sites such as tumors .
- Method : These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II). An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
- Results : The resultant complexes are potentially useful agents for targeted delivery of NO to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .
-
Enzyme Inhibition
- Field : Biochemistry
- Application : Indole derivatives, which are structurally similar to pyridines, have been found to have unique inhibitory properties when a carboxamide moiety is present at positions 2 and 3 .
- Method : The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Results : The inhibitory effects of these compounds have led to their use in the study of various enzymes and proteins .
-
Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines
- Field : Organic Chemistry
- Application : Two N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and two N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quino-line-2-carboxamides have been synthesized .
- Method : These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II). An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
- Results : The resultant complexes are potentially useful agents for targeted delivery of NO to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : The synthesis was carried out under different reaction conditions .
- Results : The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
安全和危害
未来方向
The future directions of “N-(2-aminoethyl)pyridine-2-carboxamide” research could involve further exploration of its potential as a scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors . Additionally, the exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors has been suggested .
属性
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
CAS RN |
103878-43-9 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
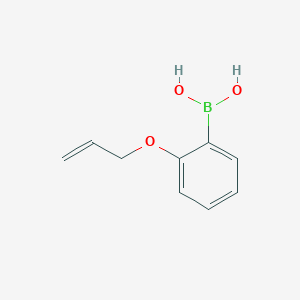

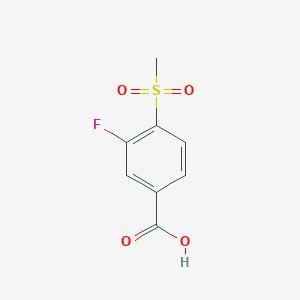
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
